physicochemical properties of dodecyl benzoate
physicochemical properties of dodecyl benzoate
An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Benzoate (B1203000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl benzoate (CAS No: 2915-72-2), also known as lauryl benzoate, is an organic compound classified as a benzoate ester.[1] It is synthesized from the esterification of benzoic acid and dodecanol (B89629) (lauryl alcohol).[2] Dodecyl benzoate typically presents as a colorless to pale yellow liquid with a mild, pleasant aromatic odor.[2][3] Its chemical structure, consisting of a polar benzoate head and a long, nonpolar C12 alkyl chain, imparts amphiphilic properties that make it a valuable ingredient in various industrial and scientific applications.
In the pharmaceutical and cosmetic industries, dodecyl benzoate is utilized for its excellent emollient, plasticizer, and solvent properties.[2] It is known to enhance the feel and spreadability of topical formulations, reduce the greasy feel of other oily components, and solubilize active ingredients, including crystalline UV filters in sunscreens. Its ability to act as a penetration enhancer for drug delivery through biological membranes is an area of active research.[3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a summary of its spectral characteristics.
Physicochemical Properties
The key are summarized in the tables below. These values are compiled from various chemical databases and safety data sheets.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₀O₂ | [1][4][5] |
| Molecular Weight | 290.44 g/mol | [1][4][6] |
| IUPAC Name | dodecyl benzoate | [1] |
| Synonyms | Lauryl benzoate, Benzoic acid, dodecyl ester | [1][7][8] |
| CAS Number | 2915-72-2, 68411-27-8 | [1][9] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Mild, pleasant, aromatic | [2][3] |
| Density | 0.934 - 0.94 g/cm³ (at 20°C) | [4][6][8] |
Table 2: Thermal and Solubility Properties
| Property | Value | Reference(s) |
| Boiling Point | 383 - 385 °C (at 760 mmHg) | [9][10] |
| 167 - 170 °C (at 2 Torr) | [11] | |
| Melting Point | Not applicable (liquid at room temp.) | [7] |
| Flash Point | 161.67 - 162 °C (Tag Closed Cup) | [7][10] |
| Water Solubility | 0.009331 mg/L (at 25°C, estimated) | [10] |
| Insoluble in water | [10] | |
| Solubility in Organic Solvents | Soluble in alcohol, oils, and other organic solvents | [2][10] |
| LogP (Octanol/Water Partition Coeff.) | 7.7 - 7.9 (estimated) | [1][10] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of dodecyl benzoate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically in the δ 7.4-8.1 ppm range). The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around δ 4.3 ppm. The aliphatic protons of the dodecyl chain would produce a series of multiplets in the δ 0.8-1.8 ppm range, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the ester at approximately δ 166 ppm. Aromatic carbons would resonate in the δ 128-133 ppm region. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is expected around δ 65 ppm, while the other aliphatic carbons of the dodecyl chain would appear between δ 14-32 ppm.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching band from the ester group, typically appearing around 1720-1715 cm⁻¹. Other significant peaks include C-O stretching vibrations around 1270 cm⁻¹ and 1110 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.[13]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 290.4. Common fragmentation patterns would include the loss of the dodecyloxy group or the dodecyl chain, and the formation of the benzoyl cation (m/z 105), which is often the base peak.
Experimental Protocols
The following sections detail standardized methodologies for determining key .
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14]
Apparatus:
-
Thiele tube containing mineral oil
-
Thermometer (-10 to 400°C)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Rubber band or thread
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Add 0.5-1.0 mL of dodecyl benzoate to the small test tube.
-
Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end upwards.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube, making sure the heat-transfer fluid (mineral oil) is above the level of the sample but below the opening of the test tube.[15]
-
Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[15]
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.
-
When a continuous and rapid stream of bubbles emerges from the capillary tip, remove the heat source.[14]
-
The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14] This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Record the temperature. For accuracy, allow the apparatus to cool slightly and repeat the heating/cooling cycle to get a consistent reading.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[16]
Apparatus:
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric pipettes and flasks
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of dodecyl benzoate to a glass vial. The excess solid/liquid phase should be clearly visible.[17]
-
Add a known volume of the desired solvent (e.g., water, ethanol, buffer solution) to the vial.
-
Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Equilibration: Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16] The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand at the set temperature for several hours to allow the undissolved phase to settle. For emulsions or fine suspensions, centrifuge the vials at a moderate speed to achieve clear separation.[17]
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant (the solvent saturated with dodecyl benzoate).
-
Filter the aliquot through a syringe filter to remove any microscopic particles.
-
Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantify the concentration of dodecyl benzoate in the diluted sample using a pre-calibrated analytical method (e.g., HPLC with a UV detector).
-
Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Applications and Significance in Drug Development
Dodecyl benzoate's properties make it a versatile excipient in pharmaceutical formulations.
-
Topical Formulations: As a non-greasy emollient, it improves the texture and feel of creams and lotions. Its excellent solvency helps to dissolve solid active pharmaceutical ingredients (APIs), ensuring uniform distribution.
-
Penetration Enhancer: The long alkyl chain of dodecyl benzoate can transiently disrupt the lipid bilayer of the stratum corneum, the primary barrier of the skin. This mechanism facilitates the permeation of APIs into deeper skin layers or the systemic circulation.[3] This is particularly valuable for transdermal drug delivery systems.
-
Antimicrobial Activity: Some studies have noted that benzoate esters can exhibit antimicrobial properties, which may allow them to function as a preservative in multi-use formulations.[6]
Safety and Handling
According to available safety data sheets, dodecyl benzoate is not classified as a hazardous substance.[18][19] However, standard laboratory safety practices should be followed.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves (e.g., nitrile rubber), and safety goggles.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[18]
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air. If ingested, rinse mouth with water and do not induce vomiting.[18] Seek medical attention if symptoms persist.
References
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